molecular formula C₈H₁₅NO₃ B1147845 (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol CAS No. 88756-83-6

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

Cat. No.: B1147845
CAS No.: 88756-83-6
M. Wt: 173.21
InChI Key:
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Description

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is an organic compound with the molecular formula C8H15NO3. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopentane derivative.

    Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups.

    Cyclization: The hydroxylated intermediate is then cyclized to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical drugs. It is particularly important in the development of drugs with specific chiral properties.

Industry

Industrially, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl carbamate
  • (3aS,4R,6S,6aR)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl carbamate

Uniqueness

(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features make it particularly useful in the synthesis of chiral pharmaceuticals and other biologically active compounds.

Properties

CAS No.

88756-83-6

Molecular Formula

C₈H₁₅NO₃

Molecular Weight

173.21

Synonyms

(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol;  (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

Origin of Product

United States

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